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molecular formula C14H17Cl2NO4 B3272866 3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid CAS No. 574729-44-5

3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid

Cat. No. B3272866
M. Wt: 334.2 g/mol
InChI Key: AHSMQJDTARPKCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07041687B2

Procedure details

To 3-tert-Butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid methyl ester (17.11 g, 0.049 mol) in tetrahydrofuran-water (200 ml of each) was added lithium hydroxide (1.18 g, 0.049 mol). The reaction mixture was stirred at room temperature for 6 hours. THF was removed in vacuo and the pH was adjusted to pH 4 with 2M hydrochloric acid. The aqueous phase was extracted with EtOAc (3×100 ml). The combined organic phases were dried (MgSO4) and concentrated in vacuo. The title compound was obtained as a foam in 89% yield (14.67 g). 1H NMR (400 MHz, DMSO-d6) δ 1.30 (9H, s), 3.22–3.35 (1H, m), 3.35–3.50 (1H, m), 3.76 (1H, t), 6.84 (1H, t), 7.24 (1H, m); 7.48 (1H, s), 7.58 (1H, d), 12.85 (1H, s); MS (ES+): m/e=334.2 (8%); MS (ES−): m/e=332.2 (100%), 334.1 (65%), 336.1 (10%).
Name
3-tert-Butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid methyl ester
Quantity
17.11 g
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:22])[CH:4]([C:14]1[CH:19]=[CH:18][C:17]([Cl:20])=[C:16]([Cl:21])[CH:15]=1)[CH2:5][NH:6][C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8].[OH-].[Li+]>O1CCCC1.O>[C:10]([O:9][C:7]([NH:6][CH2:5][CH:4]([C:14]1[CH:19]=[CH:18][C:17]([Cl:20])=[C:16]([Cl:21])[CH:15]=1)[C:3]([OH:22])=[O:2])=[O:8])([CH3:13])([CH3:11])[CH3:12] |f:1.2,3.4|

Inputs

Step One
Name
3-tert-Butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid methyl ester
Quantity
17.11 g
Type
reactant
Smiles
COC(C(CNC(=O)OC(C)(C)C)C1=CC(=C(C=C1)Cl)Cl)=O
Name
Quantity
1.18 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
THF was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCC(C(=O)O)C1=CC(=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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